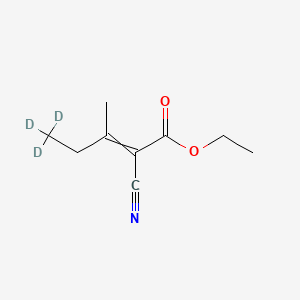
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Enzyme Inhibition Studies
AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone has been explored in the context of enzyme inhibition. For example, one study focused on the preparation and evaluation of peptidic aspartyl hemiacetals as reversible inhibitors of interleukin-1 beta converting enzyme (ICE), using a series of mono-, di-, and tripeptide aldehydes, including variants similar to this compound (Graybill et al., 2009). This demonstrates its potential application in studying the mechanisms of ICE and related enzymes.
2. Development of Drug Delivery Systems
In the development of novel oral delivery systems for peptides, research has been conducted on similar compounds. For instance, a study on spray-dried enteric solid dispersion as a novel oral delivery system for a pentapeptide analog of thymopentin, which shares similarities with this compound, suggests the potential of these compounds in improving oral bioavailability of certain peptides (Gidwani et al., 1992).
3. Synthesis of Biotinylated Peptides
Research has also been directed towards the synthesis of biotinylated derivatives of peptides for biological studies, such as in the synthesis of biotinylated thymocartins. This area of study, including the synthesis and application of biotinylated peptides, is closely related to compounds like this compound (Schőn et al., 2000).
4. Protease Activity Assays
The compound also finds application in the development of assays for protease activity. A study on inductively coupled plasma-mass spectrometry-based protease assays used biotinylated peptidic substrates, which is relevant to the context of this compound (Lathia et al., 2010).
5. Interaction with Cellular Mechanisms
Studies have also been conducted to understand how similar peptides interact with various cellular mechanisms. For instance, research into the myasthenogenicity of human acetylcholine receptor synthetic alpha-subunit peptide and its analogues provides insights into how such peptides can interact with immune cells and receptors (Mccormick et al., 1987).
Safety and Hazards
作用機序
Target of Action
The primary target of AC-Tyr-Val-Lys(Biotinyl)-Asp-2,6-Dimethylbenzoyloxymethylketone is Caspase-1 . Caspase-1 is a type of cysteine protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation.
Mode of Action
this compound acts as an inhibitor of Caspase-1 . By inhibiting Caspase-1, it prevents the enzyme from carrying out its role in the apoptosis pathway, thereby influencing cell survival and death.
Biochemical Pathways
The compound primarily affects the apoptosis pathway by inhibiting Caspase-1 . This can have downstream effects on cell survival, inflammation, and immune response, as Caspase-1 is involved in the maturation of the inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18).
Result of Action
By inhibiting Caspase-1, this compound can potentially influence the balance between cell survival and death . This could have implications for diseases associated with apoptosis, such as anemia-associated chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .
生化学分析
Biochemical Properties
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone interacts with caspase-1, an enzyme involved in the inflammatory response . The nature of this interaction involves the inhibition of caspase-1, thereby modulating the biochemical reactions associated with inflammation .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with caspase-1 . This binding inhibits the activity of caspase-1, leading to changes in gene expression and cellular responses .
特性
IUPAC Name |
(3S)-3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)/t31-,32-,33-,34-,36-,40-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVWAAVGDUBSLA-NCHNNOHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63N7O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The research mentions Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone labeling active caspase subunits. What is the significance of this labeling in the study's context?
A1: The study investigates the differential apoptotic effects of cowpox virus (CPV) and rabbitpox virus (RPV), particularly focusing on the roles of viral proteins CrmA and SPI-2. The researchers observed that infection with CPV lacking CrmA (CPVΔcrmA), wild-type RPV, and RPV lacking SPI-2 (RPVΔSPI-2) all led to the appearance of active caspase subunits in pig kidney cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


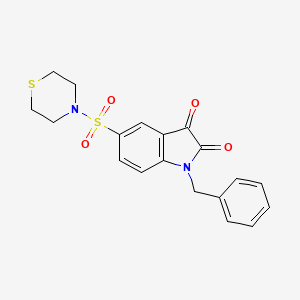
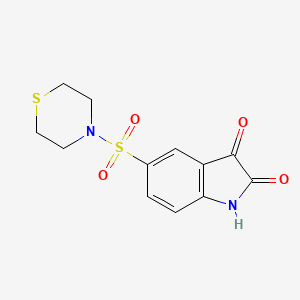
![1H-2,6a-Diazacyclobut[cd]indene(9CI)](/img/no-structure.png)
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
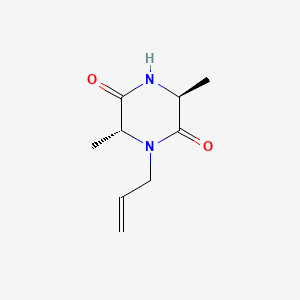

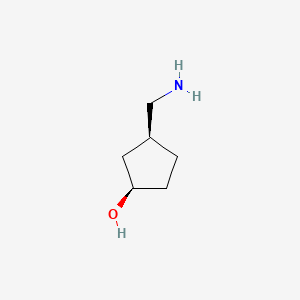

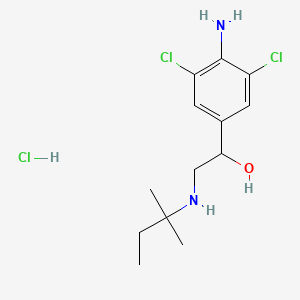
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
